2,3-Distearoyl-sn-glycerol
Overview
Description
2,3-Distearoyl-sn-glycerol is a diacylglycerol compound where two stearic acid molecules are esterified to the glycerol backbone at the 2 and 3 positions. Stearic acid is a saturated fatty acid with an 18-carbon chain, making this compound a lipid molecule with significant hydrophobic properties. This compound is commonly found in various natural fats and oils and is used in numerous industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Distearoyl-sn-glycerol can be synthesized through esterification reactions where stearic acid is reacted with glycerol. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity stearic acid and glycerol, with the reaction being carried out in large reactors. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Distearoyl-sn-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and stearic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the stearic acid chains, leading to the formation of peroxides and other oxidative products.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, resulting in the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Stearic acid derivatives such as peroxides.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2,3-Distearoyl-sn-glycerol has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form lipid nanoparticles.
Industry: Utilized in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2,3-Distearoyl-sn-glycerol involves its interaction with biological membranes and its ability to form lipid bilayers. The hydrophobic stearic acid chains interact with the lipid components of cell membranes, influencing membrane fluidity and permeability. This compound can also act as a precursor for the synthesis of other bioactive lipids, thereby participating in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Distearoyl-2-oleoyl-sn-glycerol: Contains an oleic acid at the 2 position instead of a stearic acid.
1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of stearic acid.
1,2-Dioleoyl-sn-glycerol: Contains oleic acid instead of stearic acid.
Uniqueness
2,3-Distearoyl-sn-glycerol is unique due to its specific arrangement of stearic acid chains, which imparts distinct physical and chemical properties. Its high melting point and hydrophobic nature make it particularly useful in applications requiring stable lipid structures.
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUSDOQQWJGJQS-DIPNUNPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501185616 | |
Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-59-0 | |
Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dioctadecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1R)-1-(Hydroxymethyl)-1,2-ethanediyl] dioctadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501185616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-(hydroxymethyl)ethane-1,2-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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